
(3-Phenyloxetan-3-yl)methanamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenyloxetan-3-yl)methanamine Hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃NO·HCl and a molecular weight of 199.68. It is a salt analog of (3-Phenyloxetan-3-yl)methanamine and is used in various chemical reactions and research applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Phenyloxetan-3-yl)methanamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution .
Wissenschaftliche Forschungsanwendungen
(3-Phenyloxetan-3-yl)methanamine Hydrochloride has several scientific research applications, including:
Chemistry: It is used in the synthesis and screening of MASP-2 inhibitors, which are important in drug development.
Biology: The compound may be used in biological studies involving cyclodimerization of small cyclic ethers.
Industry: The compound is used as a building block in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of (3-Phenyloxetan-3-yl)methanamine Hydrochloride involves its participation in cyclodimerization reactions via neighboring carbonyl-group participation and cation transfer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Phenyloxetan-3-yl)methanamine: The parent compound of (3-Phenyloxetan-3-yl)methanamine Hydrochloride.
(3-Phenyloxetan-3-yl)methanol: A related compound with a hydroxyl group instead of an amine group.
(3-Phenyloxolan-3-yl)methanamine Hydrochloride: A similar compound with a slightly different structure.
Uniqueness
Its structure allows for specific chemical transformations that may not be possible with other similar compounds.
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
(3-phenyloxetan-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-6-10(7-12-8-10)9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H |
InChI-Schlüssel |
QOWBDDFITUQISU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(CN)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)
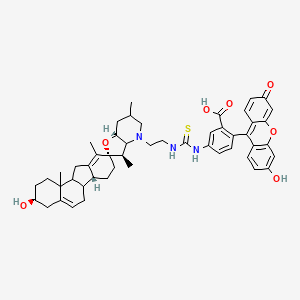
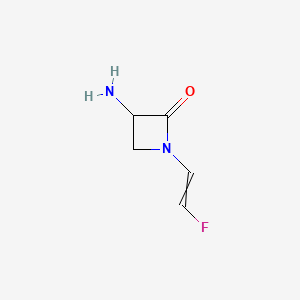
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)

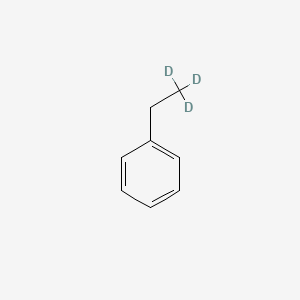

![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
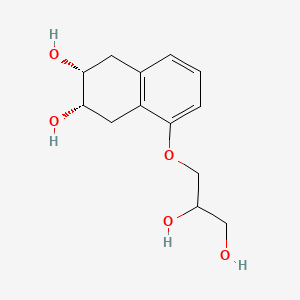
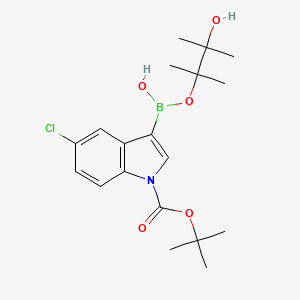
![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
